N-{[4-(furan-3-yl)phenyl]methyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their wide range of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, and analgesic functions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazoles are generally stable compounds and many are soluble in water .Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives have shown significant potential in blocking cyclooxygenase-2 (COX-2), an enzyme critical for inflammation and pain pathways. This research led to the development of potent and selective inhibitors of COX-2, showcasing the structural flexibility of sulfonamide derivatives in therapeutic applications (Penning et al., 1997).
Antibacterial and Antimicrobial Applications
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for their antibacterial properties. These compounds have shown high activities against various bacterial strains, highlighting the sulfonamide group's potential in developing new antibacterial agents (Azab et al., 2013).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. These studies have identified compounds with potent inhibitory activities, suggesting potential applications in treating conditions like glaucoma and edema (Kucukoglu et al., 2016).
Antiproliferative Activities
Research into pyrazole-sulfonamide derivatives has also indicated their potential in anticancer therapies. These compounds have been evaluated for their antiproliferative activities against various cancer cell lines, with some showing promising results that warrant further investigation (Mert et al., 2014).
Structural and Molecular Studies
The structural characterization of sulfonamide derivatives, including their molecular twists and interactions, provides essential insights into their potential therapeutic applications. Such studies contribute to understanding how these compounds interact with biological targets, guiding the design of more effective drugs (Asiri et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-17(13(2)20(3)19-12)24(21,22)18-10-14-4-6-15(7-5-14)16-8-9-23-11-16/h4-9,11,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFPPCXYPRBTBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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